molecular formula C18H24ClN5O3 B8536797 tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate

tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate

Cat. No. B8536797
M. Wt: 393.9 g/mol
InChI Key: PMVXQHUZRXLACI-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)piperidine-1-carboxylate from step E in THF (16 mL) was treated with TBAF (5.17 g, 16.4 mmol) at room temperature for 2 hours, then diluted with ethyl acetate, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography to give the title compound. MS (m/z): 394 (M+H)+.
Name
piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]1[CH2:14][CH:13]([CH2:15][NH:16][C:17]2[C:26]3[C:21](=[N:22][CH:23]=[CH:24][N:25]=3)[CH:20]=[C:19]([Cl:27])[N:18]=2)[CH2:12][N:11]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:10]1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.C(OCC)(=O)C>[Cl:27][C:19]1[N:18]=[C:17]([NH:16][CH2:15][CH:13]2[CH2:14][CH:9]([OH:8])[CH2:10][N:11]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:12]2)[C:26]2[C:21](=[N:22][CH:23]=[CH:24][N:25]=2)[CH:20]=1 |f:1.2|

Inputs

Step One
Name
piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CN(CC(C1)CNC1=NC(=CC2=NC=CN=C21)Cl)C(=O)OC(C)(C)C
Name
Quantity
5.17 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=NC=CN=C2C(=N1)NCC1CN(CC(C1)O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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